3-Dodecyn-1-ol
Description
Properties
CAS No. |
55182-73-5 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.3 g/mol |
IUPAC Name |
dodec-3-yn-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-8,11-12H2,1H3 |
InChI Key |
CMSTUGQLHQXICL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC#CCCO |
Canonical SMILES |
CCCCCCCCC#CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Dodecyn-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-dodecyne with formaldehyde in the presence of a base, such as sodium hydroxide, to yield this compound. Another method includes the hydroboration-oxidation of 1-dodecyne, where the alkyne is first treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) to produce the desired alcohol.
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Dodecyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond, resulting in alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the triple bond.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substituting the hydroxyl group.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Halogenated compounds.
Scientific Research Applications
3-Dodecyn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pheromones and other signaling compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Dodecyn-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the triple bond play crucial roles in its reactivity. For instance, the hydroxyl group can form hydrogen bonds with biological molecules, while the triple bond can undergo various chemical transformations, leading to the formation of active intermediates that exert biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Chain Length and Functional Groups
*Inferred molecular weight based on homologous series.
Physical and Chemical Properties
- Boiling Points: Alkynols generally exhibit lower boiling points compared to their saturated counterparts due to reduced van der Waals interactions. For example, 3-Decyn-1-ol boils at 130–131°C (22 mmHg), whereas dodecan-1-ol (saturated) boils at ~259°C . 3-Hexyn-1-ol’s boiling point (139–141°C) aligns with this trend, being lower than hexan-1-ol (158°C) .
- Reactivity :
- Solubility: Alkynols are less polar than diols or phenolic compounds but more soluble in organic solvents than alkanes. For instance, 3-Decyn-1-ol is soluble in CCl₄ and CS₂, as noted in IR spectroscopy studies .
Q & A
Q. What are the recommended synthetic routes for 3-dodecyn-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves alkyne functionalization of a dodecanol precursor. For example, a terminal alkyne can be introduced via Sonogashira coupling or Grignard addition to propargyl bromide derivatives. Reaction optimization should focus on catalyst selection (e.g., palladium for coupling reactions), temperature control (60–80°C for minimized side reactions), and inert atmospheres to prevent oxidation. Purification via silica-gel chromatography (hexane:ethyl acetate gradients) or fractional distillation is recommended .
Q. How should this compound be stored to maintain stability, and what are critical handling precautions?
- Methodological Answer : Store in airtight, amber-glass containers under nitrogen at 2–8°C to prevent alkyne hydration or oxidative degradation. Use gloveboxes for moisture-sensitive reactions. Personal protective equipment (PPE) should include nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability risks (based on analogous alkyne safety protocols) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Confirm structure via:
- ¹H/¹³C NMR : Look for diagnostic peaks (e.g., terminal alkyne protons at δ 1.8–2.2 ppm; hydroxyl proton at δ 1.5–2.0 ppm).
- IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100–2260 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 182.3 (C₁₂H₂₂O) with fragmentation patterns matching alkyne cleavage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported CAS numbers (e.g., 55182-73-5 vs. 64031-52-3) for this compound?
- Methodological Answer : Cross-validate identifiers using authoritative databases:
- PubChem : Search by systematic name (e.g., "this compound") and compare entries for consensus.
- CAS Common Chemistry : Verify registry numbers against curated entries (e.g., 64031-52-3 in ).
- ChemIDplus : Check synonyms and structural descriptors to identify mislabeling. Discrepancies may arise from isomerism or vendor errors; always validate with independent synthesis .
Q. What strategies mitigate reactivity challenges of the terminal alkyne in this compound during derivatization?
- Methodological Answer : To prevent undesired side reactions (e.g., Glaser coupling):
- Use copper(I) catalysts for controlled azide-alkyne cycloaddition (CuAAC "click" chemistry).
- Protect the hydroxyl group with TBS (tert-butyldimethylsilyl) or acetyl moieties before alkyne functionalization.
- Monitor reaction progress via TLC or in-situ FTIR to detect premature termination .
Q. How should experimental designs address inconsistent solubility data for this compound in polar solvents?
- Methodological Answer : Conduct phased solubility trials:
Test in binary solvent systems (e.g., DCM:MeOH gradients) to identify optimal dissolution conditions.
Use Hansen solubility parameters (δD, δP, δH) to predict compatibility.
If literature data conflict (e.g., ethanol vs. hexane solubility), replicate experiments under controlled humidity/temperature and report deviations .
Q. What analytical frameworks are suitable for assessing ecological toxicity of this compound in aquatic models?
- Methodological Answer : Follow OECD guidelines for acute toxicity assays:
- Daphnia magna : 48-hour LC₅₀ tests with concentrations ranging from 1–100 mg/L.
- Algal Growth Inhibition : Measure Chlorella vulgaris biomass reduction over 72 hours.
- Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential based on logP (~3.5 for this compound) .
Data Contradiction & Validation
Q. How can researchers validate purity claims for this compound when vendor certificates lack detailed chromatograms?
- Methodological Answer : Perform orthogonal analyses:
Q. What statistical methods are recommended for reconciling conflicting bioactivity data in structure-activity studies?
- Methodological Answer : Apply multivariate analysis:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
